

Spectroscopic Data of 3-Fluoro-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluoro-2-nitroaniline

Cat. No.: B1304211

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluoro-2-nitroaniline**, a key intermediate in organic synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring this information. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, materials science, and chemical synthesis.

Spectroscopic Data Summary

While a complete set of experimentally verified quantitative data for **3-Fluoro-2-nitroaniline** is not readily available in public databases, the following tables summarize the expected spectroscopic characteristics based on the analysis of its functional groups and structural analogues.

Table 1: Predicted ^1H , ^{13}C , and ^{19}F NMR Spectral Data

Nucleus	Predicted Chemical Shift (ppm)	Expected Multiplicity	Notes
¹ H	7.0 - 8.0	Multiplet	<p>The three aromatic protons will exhibit complex splitting patterns due to mutual coupling and coupling with the fluorine atom.</p> <p>The exact chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino group.</p>
¹ H	5.0 - 6.0	Broad Singlet	<p>The two protons of the amino group often appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.</p>
¹³ C	110 - 160	Multiple Signals	<p>Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large coupling constant (¹JCF). Other carbons will exhibit smaller C-F couplings.</p> <p>The chemical shifts are influenced by the substituents.</p>

¹⁹ F	-110 to -140	Multiplet	The fluorine chemical shift is sensitive to its electronic environment. It will likely appear as a multiplet due to coupling with the ortho and meta protons.
-----------------	--------------	-----------	---

Table 2: Expected Infrared (IR) Absorption Bands

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Vibration Mode
N-H (Amino)	3300 - 3500	Medium	Symmetric and asymmetric stretching. [1]
C-H (Aromatic)	3000 - 3100	Medium to Weak	Stretching.
C=C (Aromatic)	1400 - 1600	Medium to Strong	Ring stretching.
N=O (Nitro)	1520 - 1560	Strong	Asymmetric stretching. [1]
N=O (Nitro)	1320 - 1350	Strong	Symmetric stretching. [1]
C-N (Amino)	1250 - 1350	Medium to Strong	Stretching.
C-F	1000 - 1400	Strong	Stretching.

Table 3: Predicted Mass Spectrometry (MS) Data

m/z Value	Proposed Fragment	Notes
156	$[M]^+$	Molecular ion peak, corresponding to the molecular weight of 3-Fluoro-2-nitroaniline ($C_6H_5FN_2O_2$). [1]
126	$[M - NO]^+$	Loss of nitric oxide.
110	$[M - NO_2]^+$	Loss of the nitro group.
99	$[M - NO - HCN]^+$	Subsequent loss of hydrogen cyanide.
83	$[C_5H_4F]^+$	Aromatic fragment after loss of the amino and nitro groups.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **3-Fluoro-2-nitroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the **3-Fluoro-2-nitroaniline** molecule.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of **3-Fluoro-2-nitroaniline** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
 - The choice of solvent is critical and should be one in which the compound is fully soluble.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.

- Instrument Parameters (^1H NMR):
 - Spectrometer: A 300 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.
 - Spectral Width: 0-12 ppm.
 - Reference: Tetramethylsilane (TMS) at 0 ppm.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: A 75 MHz or higher field NMR spectrometer.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128 or more, as ^{13}C has a low natural abundance.
 - Spectral Width: 0-200 ppm.
- Instrument Parameters (^{19}F NMR):
 - Spectrometer: A spectrometer equipped with a fluorine probe.
 - Pulse Sequence: Standard single-pulse sequence, often with proton decoupling.
 - Number of Scans: 16-64.
 - Spectral Width: A wider spectral window may be necessary, for example, +50 to -250 ppm.

- Reference: An external standard such as CFCI_3 at 0 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the solvent residual peak or TMS.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Fluoro-2-nitroaniline**.

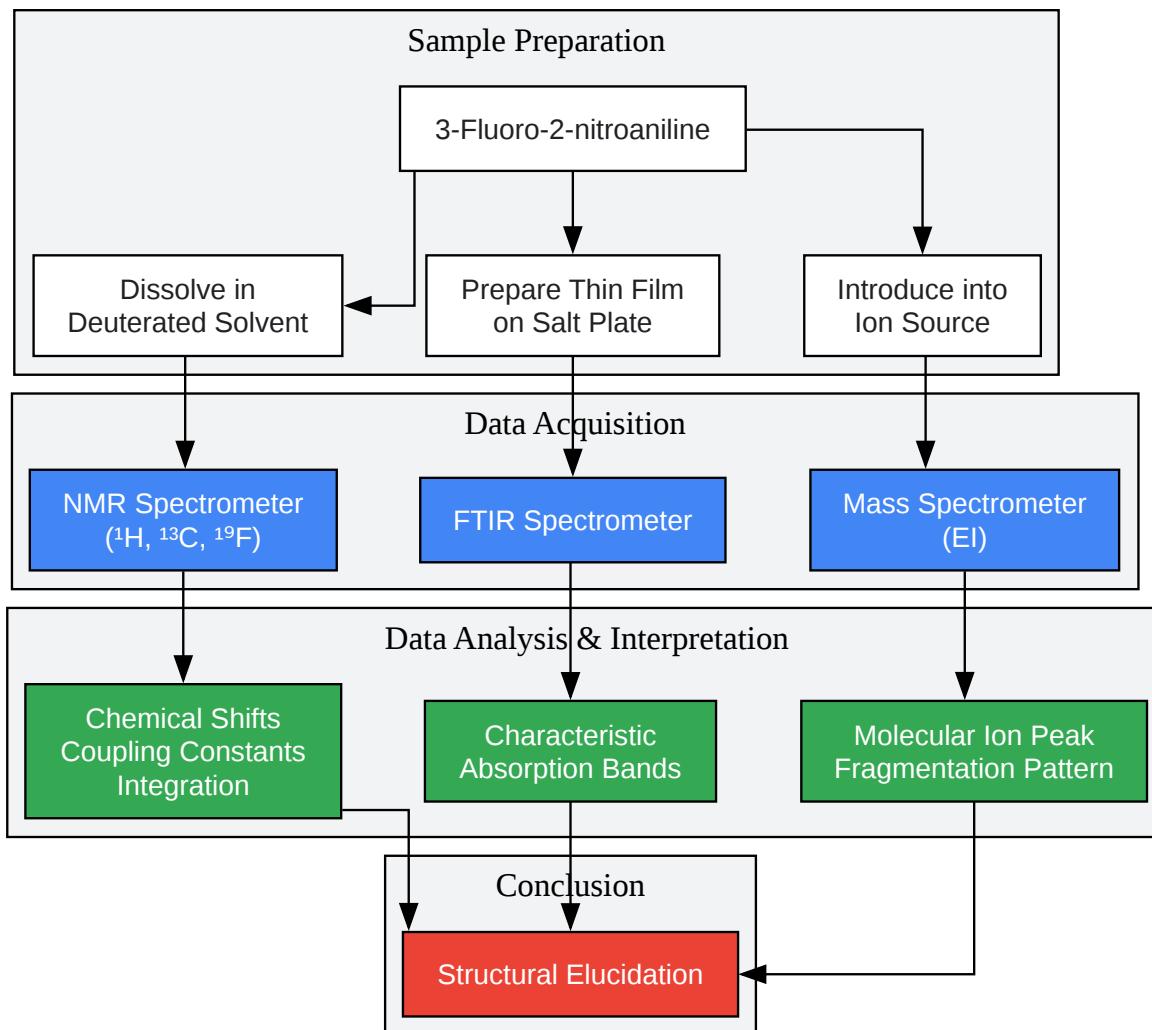
Methodology (Thin Solid Film):

- Sample Preparation:
 - Dissolve a small amount (a few milligrams) of **3-Fluoro-2-nitroaniline** in a volatile solvent like dichloromethane or acetone.
 - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
 - Apply one or two drops of the solution to the center of the salt plate.
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
- Instrument Parameters:
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Scan Range: $4000 - 400 \text{ cm}^{-1}$.

- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Resolution: 4 cm⁻¹.
- A background spectrum of the clean, empty sample compartment should be recorded prior to running the sample.
- Data Analysis:
 - The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
 - Identify characteristic peaks for N-H, C-H (aromatic), C=C (aromatic), N=O, and C-F bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **3-Fluoro-2-nitroaniline**.


Methodology (Electron Ionization - Mass Spectrometry):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
 - The sample is vaporized in the ion source.
- Ionization:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: Typically 70 eV. This energy is sufficient to cause ionization and fragmentation.
- Mass Analysis:
 - Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer.

- Scan Range: A typical mass range would be m/z 40-300 to ensure detection of the molecular ion and significant fragments.
- Data Analysis:
 - Identify the molecular ion peak (M^+), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern to identify characteristic daughter ions.
 - The relative abundance of the isotopic peak at $M+2$ can confirm the presence of chlorine or bromine, though not applicable for this molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **3-Fluoro-2-nitroaniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **3-Fluoro-2-nitroaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bitesizebio.com [bitesizebio.com]
- To cite this document: BenchChem. [Spectroscopic Data of 3-Fluoro-2-nitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304211#spectroscopic-data-for-3-fluoro-2-nitroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com